Tert-butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate
Description
Tert-butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 1330765-13-3) is a spirocyclic compound with a bicyclic structure comprising a fused azetidine and cyclobutane ring system. Its molecular formula is C₁₁H₂₀N₂O₂, and it has a molecular weight of 212.29 g/mol . The compound features a tert-butyloxycarbonyl (Boc) protecting group and a primary amine at the 5-position of the spiro framework. This structure makes it a versatile intermediate in medicinal chemistry, particularly for derivatization via amide bond formation or nucleophilic substitution .
Properties
IUPAC Name |
tert-butyl 7-amino-2-azaspiro[3.3]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-11(7-13)5-4-8(11)12/h8H,4-7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXISSJKZFYQLHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745372 | |
| Record name | tert-Butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330765-13-3 | |
| Record name | 2-Azaspiro[3.3]heptane-2-carboxylic acid, 5-amino-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1330765-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Multi-step Synthesis via Reduction, Protection, and Cyclization
One well-documented method, as described in Chinese patent CN102442934A and related literature, proceeds through the following key steps:
| Step | Reaction Description | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Reduction of precursor compound (14) to corresponding amine | Lithium aluminum hydride (LiAlH4) | High (not specified) |
| 2 | Protection of amine group | Tosyl chloride (TsCl), triethylamine (TEA), 4-Dimethylaminopyridine (DMAP) | 91 |
| 3 | Ring closure to form azaspiro ring | Potassium carbonate (K2CO3), o-nitrobenzenesulfonamide | Moderate |
| 4 | Substitution reaction | Thiophenol, DMF solvent, K2CO3 | Moderate |
| 5 | Ketone generation under acidic conditions and BOC protection under alkaline conditions | BOC anhydride (BOC2O), alkaline medium | 82 |
Alternative Synthetic Routes
According to Org. Lett., Vol. 11, two alternative routes have been reported:
| Route | Key Reagents | Yield (%) |
|---|---|---|
| I | Ethyl cyanoacetate, K2CO3, DMF | 55 |
| II | NaBH4 reduction, TsCl protection, LiAlH4 reduction, BOC protection, Pd(OH)2 hydrogenation, Dess–Martin periodinane oxidation | Individual step yields: 95 (NaBH4), 91 (TsCl), 82 (BOC), 90 (Pd(OH)2), 72 (DMP) |
Industrial Scale Synthesis
Patent CN105646318A describes a method focusing on the synthesis of a related spiro compound, 2-tertbutyloxycarbonyl-5-azaspiro[3.3]heptane-6-carboxylic acid, which shares synthetic principles:
- Starting with a suitable precursor, methylsulfonyl chloride is reacted under alkaline conditions to form an intermediate.
- Subsequent cyanide substitution and alkaline hydrolysis yield the target compound.
- This method emphasizes raw materials that are easy to handle, reaction conditions that are controllable, and suitability for industrial production.
Comparative Summary Table of Preparation Methods
| Method | Key Steps | Reagents | Conditions | Total Yield | Scalability | Notes |
|---|---|---|---|---|---|---|
| Patent CN102442934A route | Reduction, Ts protection, ring closure, substitution, ketone formation, BOC protection | LiAlH4, TsCl, K2CO3, BOC2O | Mild, multi-step | ~41% | Suitable for scale-up | Well-documented, moderate complexity |
| Org. Lett. reported routes | Ethyl cyanoacetate alkylation, NaBH4 reduction, Ts protection, LiAlH4 reduction, BOC protection, Pd(OH)2 hydrogenation, DMP oxidation | NaBH4, TsCl, LiAlH4, BOC2O, Pd(OH)2, DMP | Varied, stepwise | Step yields 52-95% | Lab to pilot scale | Multiple selective functional group transformations |
| Patent CN105646318A industrial method | Methylsulfonyl chloride reaction, cyanide substitution, alkaline hydrolysis | Methylsulfonyl chloride, NaCN, alkaline medium | Controlled, industrially feasible | Not specified | Industrial scale | Focus on raw material accessibility and reaction control |
Research Findings and Notes
- The use of lithium aluminum hydride is critical for selective reduction of intermediates to amines without over-reduction or ring opening.
- Tosyl protection (TsCl) stabilizes the amine intermediate, facilitating subsequent ring closure and substitution steps with high regioselectivity.
- Ring closure with o-nitrobenzenesulfonamide under basic conditions is a key step to form the azaspiro ring system.
- The final BOC protection step ensures the amino group is protected as a tert-butyl carbamate, which is important for further synthetic manipulations or biological applications.
- Alternative routes using ethyl cyanoacetate and Pd(OH)2 hydrogenation provide flexibility depending on available reagents and desired scale.
- Industrial methods prioritize raw material availability, reaction simplicity, and scalability, often using sulfonyl chlorides and cyanide chemistry for efficient ring construction.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Tert-butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the spirocyclic structure may enable the compound to interact with enzymes and receptors in unique ways, potentially leading to novel biological effects .
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
Halogenated and Aryl-Substituted Derivatives
Key differences include:
- Melting Point : 102–104°C for 4d vs. unspecified for the target compound.
- Stereochemistry : Chiral sulfinyl groups in 4d enable asymmetric synthesis, whereas the target compound lacks stereochemical complexity .
- Reactivity : The aryl chloride in 4d allows cross-coupling reactions, contrasting with the nucleophilic amine in the target compound .
Difluorinated Derivative
Tert-butyl 5,5-difluoro-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 1919864-63-3) replaces the amino group with two fluorine atoms:
- Molecular Weight : 233.25 g/mol (vs. 212.29 g/mol for the target).
- Electron Effects: Fluorine’s electronegativity increases stability and alters lipophilicity (LogP) compared to the polar amino group .
6-Amino Isomer
Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 1211586-09-2) shifts the amino group to the 6-position:
- Stereoelectronic Effects : Altered hydrogen-bonding capacity and solubility due to positional isomerism .
Functional Group Variations
Oxo and Hydroxy Derivatives
- Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 19637855) features a ketone group, enabling carbonyl chemistry (e.g., reductions or Grignard reactions). This contrasts with the target compound’s amine, which is suited for acylation .
- Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 114755-79-2) contains a hydroxyl group, offering opportunities for etherification or esterification .
Ethynyl and Ethoxy-Oxoethyl Derivatives
- Tert-butyl 6-ethynyl-6-methoxy-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 2173992-27-1) includes an ethynyl group for click chemistry applications, diverging from the target’s amine-directed reactivity .
Biological Activity
Tert-butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate is a novel compound with potential biological applications. With the molecular formula CHNO and a molecular weight of 212.29 g/mol, this compound has garnered interest due to its unique spirocyclic structure, which may confer distinct biological properties.
Currently, the specific mechanisms of action for this compound are not fully elucidated. Research is ongoing to identify its molecular targets and the resultant biological effects. Preliminary studies suggest that its unique structure may influence various biochemical pathways, although detailed mechanisms remain to be characterized.
Antimicrobial Properties
Initial investigations into the biological activity of this compound indicate potential antimicrobial properties. In vitro assays have shown that this compound exhibits inhibitory effects against certain bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still under exploration.
Cytotoxicity and Cell Viability
Studies assessing the cytotoxic effects of this compound on various cell lines have yielded mixed results. For instance, preliminary assays on human hepatoma cells (HepG2) indicated that higher concentrations (≥50 µM) could reduce cell viability significantly, suggesting a dose-dependent response . However, further research is required to establish the therapeutic window and safety profile.
Case Studies
Case Study 1: Antimicrobial Activity
In a recent study, this compound was tested against Escherichia coli and Staphylococcus aureus. The compound demonstrated a significant reduction in bacterial growth at concentrations above 25 µM, indicating its potential as an antimicrobial agent.
Case Study 2: Cytotoxicity in HepG2 Cells
A separate investigation focused on the cytotoxic effects of this compound on HepG2 cells. The study revealed that pretreatment with lower concentrations (≤10 µM) did not significantly affect cell viability, while higher concentrations led to increased apoptosis markers, including caspase activation and changes in mitochondrial membrane potential .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | Structure | Exhibits lower antimicrobial activity compared to the target compound |
| Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate | Structure | Similar cytotoxic profile but with enhanced stability |
Q & A
What are the optimized synthetic routes for tert-butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate, and how do reaction conditions influence yield and enantiomeric purity?
Answer:
The synthesis typically involves multi-step procedures, including reductive amination or hydride reductions. For example, LiAlH₄ in tetrahydrofuran (THF) at low temperatures (-40°C to 0°C) is used to reduce intermediates, followed by deprotection with 60% NaH to yield the amine product . Enantiomeric purity (>99% ee) can be achieved via enzymatic ketoreduction using Codex® KRED-P3-G09 with NADP⁺ cofactor in a pH 7.5 buffer, as demonstrated for structurally related spirocyclic compounds . Key parameters affecting yield include solvent choice (e.g., THF for LiAlH₄ reactions), temperature control, and stoichiometric ratios (e.g., 1.1 equiv. Dess-Martin periodinane for oxidations) .
Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assign sp³ carbons (δ 28–40 ppm for tert-butyl groups) and azaspiro ring protons (e.g., δ 3.3–4.3 ppm for N–CH₂) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ with <3 ppm error) .
- Chiral SFC/HPLC : Determine enantiopurity using columns like Chiralpak AD-3 with CO₂/methanol gradients .
- X-ray crystallography : Resolve spirocyclic conformation, though limited by crystallinity challenges .
How can researchers optimize purification of this compound to achieve >95% purity?
Answer:
- Flash chromatography : Use gradients of MTBE/hexanes (1:5 to 1:20) to separate polar byproducts .
- Recrystallization : Ethyl acetate/heptane mixtures improve purity for solid intermediates .
- Distillation : For volatile derivatives, vacuum distillation at 0.1–0.3 Torr removes low-boiling impurities .
What strategies are effective for resolving contradictions in stereochemical outcomes during spirocyclic amine synthesis?
Answer:
- Chiral auxiliaries : Use tert-butylsulfinyl groups to direct asymmetric induction, achieving dr >20:1 in hydride reductions .
- Enzymatic catalysis : Ketoreductases provide >99% ee for alcohol precursors, critical for downstream amine formation .
- Computational modeling : DFT studies predict transition states to rationalize unexpected diastereomer ratios .
How does the steric and electronic environment of the azaspiro ring influence reactivity in functionalization reactions?
Answer:
- Steric effects : The tert-butyl group shields the carboxylate, favoring axial attack in nucleophilic substitutions .
- Ring strain : The spiro[3.3]heptane core’s strain (≈25 kcal/mol) enhances reactivity in ring-opening reactions vs. non-spiro analogs .
- Electronic modulation : Electron-withdrawing groups (e.g., bromo substituents) increase electrophilicity at the 5-position for amination .
What methodologies are recommended for evaluating the biological activity of this compound derivatives?
Answer:
- In vitro assays : Screen for kinase inhibition (IC₅₀) or GPCR binding using radioligand displacement (e.g., ³H-labeled probes) .
- Metabolic stability : Use liver microsomes (human/rat) with LC-MS quantification to assess CYP450-mediated degradation .
- Structural analogs : Compare with bioactive spirocycles like 7-oxo-5-azaspiro[2.4]heptane derivatives to identify SAR trends .
What are the best practices for handling and storing this compound to ensure stability?
Answer:
- Storage : Keep at 2–8°C under inert gas (N₂/Ar) in sealed amber vials to prevent oxidation .
- Solubility : Prepare stock solutions in anhydrous DMSO (10 mM) and aliquot to avoid freeze-thaw cycles .
- Decomposition signs : Monitor via TLC for new spots (Rf shifts) or ¹H NMR for tert-butyl group disappearance (δ 1.4 ppm) .
How should researchers address discrepancies in reported yields for similar spirocyclic compounds?
Answer:
- Reproduce conditions : Verify stoichiometry (e.g., 1.5 equiv. trimethylsilyl diazo reagents) and reaction time (3–23 hrs) .
- Byproduct analysis : Use LC-MS to identify side products (e.g., over-reduced amines from excess LiAlH₄) .
- Scale effects : Pilot reactions (<1 mmol) often report higher yields vs. bulk synthesis due to mixing inefficiencies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
